N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)quinoline-4-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)quinoline-4-carboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Furyl Group: The furyl group can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.
Attachment of Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for diseases like cancer or infections.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinolinecarboxamide Derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness
N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C21H15ClN2O2 |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H15ClN2O2/c22-15-9-7-14(8-10-15)13-23-21(25)17-12-19(20-6-3-11-26-20)24-18-5-2-1-4-16(17)18/h1-12H,13H2,(H,23,25) |
InChI Key |
NSGWQXMXZHDNCD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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